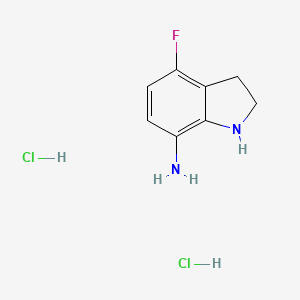

4-Fluoroindolin-7-amine dihydrochloride

Beschreibung

4-Fluoroindolin-7-amine dihydrochloride is a halogenated indoline derivative characterized by a fluorine atom at the 4-position and an amine group at the 7-position of the indoline ring. As a dihydrochloride salt, it incorporates two molecules of hydrochloric acid, enhancing its solubility in aqueous environments compared to freebase forms . This compound is of interest in pharmaceutical research due to the bioactivity of fluorinated indoles, which are common in drug discovery .

Eigenschaften

Molekularformel |

C8H11Cl2FN2 |

|---|---|

Molekulargewicht |

225.09 g/mol |

IUPAC-Name |

4-fluoro-2,3-dihydro-1H-indol-7-amine;dihydrochloride |

InChI |

InChI=1S/C8H9FN2.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-2,11H,3-4,10H2;2*1H |

InChI-Schlüssel |

QAIKUWNBMHFEOJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC2=C(C=CC(=C21)F)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Fluorindolin-7-amin-Dihydrochlorid umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit Indolin als Ausgangsmaterial.

Fluorierung: Das Indolin unterliegt einer Fluorierungsreaktion, um ein Fluoratom in der 4-Position einzuführen. Dies kann unter kontrollierten Bedingungen mit Reagenzien wie Selectfluor oder N-Fluorbenzolsulfonimid (NFSI) erreicht werden.

Aminierung: Der nächste Schritt beinhaltet die Einführung einer Aminogruppe in der 7-Position. Dies kann durch eine nucleophile Substitutionsreaktion mit Ammoniak oder einem Amin-Derivat erfolgen.

Bildung des Dihydrochloridsalzes: Schließlich wird die Verbindung mit Salzsäure behandelt, um das Dihydrochloridsalz zu bilden, was zu 4-Fluorindolin-7-amin-Dihydrochlorid führt.

Industrielle Produktionsverfahren

In einem industriellen Umfeld folgt die Produktion von 4-Fluorindolin-7-amin-Dihydrochlorid ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Bulk-Synthese: Es werden große Mengen an Ausgangsmaterialien und Reagenzien verwendet, um eine hohe Ausbeute zu gewährleisten.

Optimierung der Reaktionsbedingungen: Reaktionsbedingungen wie Temperatur, Druck und Reaktionszeit werden optimiert, um die Effizienz zu maximieren und Nebenprodukte zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Fluorindolin-7-amin-Dihydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder Chinone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wie z. B. Amine oder Alkohole.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Alkylierungsmittel (R-X) werden unter kontrollierten Bedingungen eingesetzt.

Wichtige gebildete Produkte

Oxidation: Bildung von Chinonen oder Oxiden.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Einführung verschiedener funktioneller Gruppen wie Halogenen, Alkyl- oder Arylgruppen.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

4-Fluoroindolin-7-amine dihydrochloride serves as a valuable building block in drug discovery. Its unique structural features allow for modifications that can lead to the development of new therapeutic agents targeting various diseases. Research indicates that compounds with similar structures have shown promising biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7).

Case Study: Breast Cancer

- IC50 Value : The compound exhibited an IC50 value of approximately 1.30 µM against MCF-7 cells, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM) .

- Mechanism of Action : The mechanism appears to involve induction of apoptosis and disruption of the cell cycle at the S phase, which is crucial for effective cancer treatment .

Antimicrobial Activity

4-Fluoroindolin-7-amine dihydrochloride has also been evaluated for its antimicrobial properties. Preliminary results suggest activity against various bacterial strains.

Key Findings:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Mechanism : The compound may inhibit bacterial growth by interfering with essential cellular processes, although further studies are needed to elucidate the exact mechanisms involved .

Biological Mechanisms

Understanding the biological mechanisms of 4-fluoroindolin-7-amine dihydrochloride is crucial for its application in pharmacology.

Interaction Studies

Interaction studies involving this compound are essential for understanding its pharmacodynamics and pharmacokinetics. These studies may include:

- Binding affinity assessments to various biological targets.

- Evaluation of its effects on signaling pathways related to disease processes.

Wirkmechanismus

The mechanism of action of 4-Fluoroindolin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

Affect Gene Expression: Influence the expression of genes involved in cell growth, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Structural Analogues

Table 1: Key Structural and Physical Properties

Key Observations :

- Halogen vs.

- Dihydrochloride vs. Hydrochloride: The dihydrochloride form (two HCl molecules) improves solubility compared to mono-hydrochloride salts (e.g., 3,3-Dimethylindolin-7-amine hydrochloride), which may have lower aqueous stability .

Biologische Aktivität

4-Fluoroindolin-7-amine dihydrochloride is a fluorinated derivative of indoline, a compound class known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and neurodegenerative disorders. The introduction of fluorine into the indoline structure often enhances its pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 4-fluoroindolin derivatives. For instance, compounds containing the indoline scaffold have shown significant inhibitory effects on various cancer cell lines. In particular, 4-fluoroindolin-7-amine derivatives have been evaluated for their ability to inhibit tumor growth in vitro.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.3 ± 4.6 | Inhibition of FGFR1 |

| SNU16 | 77.4 ± 6.2 | Inhibition of FGFR2 |

| KG1 | 69.1 ± 19.8 | Dual action on ERK1/2 |

These findings suggest that 4-fluoroindolin-7-amine dihydrochloride may act through multiple pathways, including the inhibition of fibroblast growth factor receptors (FGFR) and extracellular signal-regulated kinases (ERK) .

The mechanism by which 4-fluoroindolin derivatives exert their biological effects often involves interaction with specific molecular targets within the cell. For example, structural studies indicate that the indoline core can effectively bind to active sites on enzymes or receptors, leading to downstream effects that inhibit cell proliferation or induce apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-fluoroindolin derivatives is crucial for optimizing their biological activity. Modifications at various positions on the indoline ring can significantly alter potency and selectivity against cancer cell lines. For instance, substituents at the 1-position or variations in fluorination patterns have been shown to enhance binding affinity and biological efficacy .

Neuroprotective Effects

In addition to antitumor activity, there is emerging evidence that 4-fluoroindolin derivatives may possess neuroprotective properties. Studies have indicated that these compounds can modulate signaling pathways involved in neuronal survival and may protect against neurodegenerative processes.

| Assay Type | Outcome |

|---|---|

| Apoptosis Assay | Reduced apoptosis in neuronal cells |

| Neuroinflammation Model | Decreased inflammatory markers |

These findings suggest a dual role for 4-fluoroindolin derivatives in both cancer therapy and neuroprotection, making them versatile candidates for further development .

Case Studies

Several case studies have documented the efficacy of 4-fluoroindolin derivatives in preclinical models:

- Study on MCF-7 Breast Cancer Cells : A series of fluorinated indolines were tested against MCF-7 cells, demonstrating significant cytotoxicity with IC50 values ranging from 25 nM to over 100 nM depending on structural modifications.

- Neuroprotective Study : In a rodent model of Alzheimer’s disease, administration of a related indoline compound resulted in improved cognitive function and reduced amyloid plaque formation.

These case studies underscore the potential therapeutic applications of 4-fluoroindolin derivatives across multiple disease states.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-Fluoroindolin-7-amine dihydrochloride be optimized for high yield and purity?

- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Statistical analysis of these parameters minimizes trial-and-error approaches and identifies optimal conditions . Characterize intermediates and final products via 1H/13C NMR and mass spectrometry (MS) to confirm structural integrity and purity . For example, demonstrates how NMR and MS data validate synthetic outcomes in structurally similar compounds.

Q. What analytical techniques are recommended for characterizing 4-Fluoroindolin-7-amine dihydrochloride?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H/13C) for stereochemical analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . Cross-reference experimental spectral data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) to resolve ambiguities . highlights the role of chemical software in enhancing spectral interpretation accuracy.

Q. How can solubility and stability be assessed under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct solubility assays in buffered solutions (pH 2–12) and polar/nonpolar solvents. Monitor stability via accelerated degradation studies under thermal stress (40–80°C) and UV exposure. Use high-performance liquid chromatography (HPLC) to quantify degradation products . For example, emphasizes statistical methods to optimize such experimental workflows.

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

- Methodological Answer : Re-examine computational parameters (e.g., solvent models, basis sets) and validate experimental conditions (e.g., sample purity, instrument calibration). Employ hybrid methods integrating experimental data with quantum chemical calculations (e.g., reaction path simulations) to refine predictions . demonstrates the use of HRMS and NMR to reconcile discrepancies in synthetic intermediates.

Q. What experimental strategies are suitable for investigating 4-Fluoroindolin-7-amine dihydrochloride as an enzyme modulator?

- Methodological Answer : Use fluorogenic enzyme assays with substrates like 7-amido-4-methylcoumarin derivatives (e.g., L-Leucine-7-amido-4-methylcoumarin hydrochloride in ). Measure inhibition kinetics via fluorescence spectroscopy and validate with molecular docking simulations to predict binding interactions . illustrates how fluorogenic substrates enable real-time monitoring of enzyme activity.

Q. Which computational modeling approaches predict the compound’s reactivity in novel reaction systems?

- Methodological Answer : Apply quantum chemical calculations (e.g., transition state analysis, Fukui indices) to assess electrophilic/nucleophilic sites. Use reaction path search algorithms (e.g., artificial force-induced reaction (AFIR)) to explore reaction mechanisms . highlights ICReDD’s methodologies for efficient reaction design using computational-experimental feedback loops.

Q. How can factorial design principles optimize derivatization reactions involving this compound?

- Methodological Answer : Implement full or fractional factorial designs to study interaction effects between variables (e.g., reagent stoichiometry, reaction time). Analyze data via ANOVA to identify significant factors and optimize yield/purity . provides a framework for applying factorial design in chemical process optimization.

Data Contradiction Analysis

- Example Scenario : Discrepancies in observed vs. predicted NMR chemical shifts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.